molecular formula C23H19ClFNS B2981475 3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole CAS No. 681276-25-5

3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole

Cat. No.: B2981475
CAS No.: 681276-25-5
M. Wt: 395.92
InChI Key: ZGACRQNMQKIVCC-UHFFFAOYSA-N
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Description

3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions. For example, the indole core can be reacted with 2-chloro-6-fluorobenzyl chloride and 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol reagent, such as thiourea or a thiol-containing compound, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Chemical Biology: The compound can be used as a chemical probe to study protein-ligand interactions and enzyme activities.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-chlorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole
  • 3-((2-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole
  • 3-((2-chloro-6-fluorobenzyl)thio)-1-benzyl-1H-indole

Uniqueness

3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-[(3-methylphenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNS/c1-16-6-4-7-17(12-16)13-26-14-23(18-8-2-3-11-22(18)26)27-15-19-20(24)9-5-10-21(19)25/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGACRQNMQKIVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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